Superior Potency Over AITC in Drug-Resistant Bladder Cancer: BITC Effective at 7.5 µM vs. 20–140 µM for AITC
In a direct head-to-head comparison using gemcitabine- and cisplatin-resistant bladder cancer cell lines (RT112, T24, TCCSUP), butyl isothiocyanate (BITC) and phenethyl isothiocyanate (PEITC) achieved complete growth blockade at concentrations of 7.5–12.5 µM, whereas allyl isothiocyanate (AITC) required 20 µM as the standard working concentration, escalating to 70–140 µM for complete growth arrest in less sensitive lines [1]. Specifically, 12.5 µM BITC completely blocked growth of cisplatin-resistant RT112 and T24 cells, while 70 µM AITC was needed to stop T24 growth [2]. The 2026 adhesion/invasion follow-up study confirmed that BITC and PEITC suppressed chemotaxis and migration at lower effective concentrations than AITC, attributing this to higher lipophilicity and consequently greater intracellular accumulation of BITC and PEITC relative to the more hydrophilic AITC [3].
| Evidence Dimension | Effective concentration for growth inhibition in drug-resistant bladder cancer cells |
|---|---|
| Target Compound Data | BITC: 7.5 µM (standard working concentration); 12.5 µM completely blocked cisplatin-resistant RT112 and T24 growth |
| Comparator Or Baseline | AITC: 20 µM (standard working concentration); 70 µM for complete T24 growth arrest; up to 140 µM for RT112/TCCSUP |
| Quantified Difference | BITC ≈2.7–18.7-fold more potent than AITC depending on cell line and endpoint |
| Conditions | RT112, T24, and TCCSUP bladder cancer cell lines (parental, cisplatin-resistant, gemcitabine-resistant sublines); 72 h incubation; trypan blue exclusion assay |
Why This Matters
BITC achieves potent anti-proliferative effects at concentrations 2.7- to over 18-fold lower than AITC in chemoresistant bladder cancer models, enabling lower dosing and potentially reduced off-target toxicity in preclinical oncology studies.
- [1] Rutz J, Maxeiner S, Grein T, et al. Allyl-, Butyl- and Phenylethyl-Isothiocyanate Modulate Akt–mTOR and Cyclin–CDK Signaling in Gemcitabine- and Cisplatin-Resistant Bladder Cancer Cell Lines. Int J Mol Sci. 2022;23(19):10996. doi:10.3390/ijms231910996 View Source
- [2] Int J Mol Sci. 2022;23(19):10996 – Section 2.2 and Figure 3. BITC at 12.5 µM completely blocked cisplatin-resistant RT112 and T24; AITC at 70 µM for T24, up to 140 µM for RT112/TCCSUP. View Source
- [3] Rutz J, et al. Natural Isothiocyanates Block Adhesion and Invasion of Gemcitabine- and Cisplatin-Resistant Bladder Cancer Cell Lines. Molecules. 2026;31(3):555. doi:10.3390/molecules31030555. Discussion: PEITC and BITC effective at lower concentrations than AITC due to higher lipophilicity. View Source
